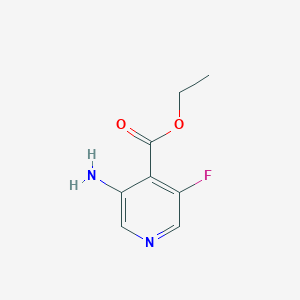
Ethyl 3-Amino-5-fluoroisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Amino-5-fluoroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to the isonicotinic acid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Amino-5-fluoroisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroisonicotinic acid and ethylamine.
Esterification: The 3-fluoroisonicotinic acid is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form Ethyl 3-fluoroisonicotinate.
Amination: The ethyl 3-fluoroisonicotinate is then subjected to amination using ethylamine under controlled conditions to introduce the amino group at the 3-position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-Amino-5-fluoroisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-Amino-5-fluoroisonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-Amino-5-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-Aminoisonicotinate: Lacks the fluorine atom, which may result in different biological activities and reactivity.
Ethyl 5-Fluoroisonicotinate: Lacks the amino group, affecting its interaction with biological targets.
3-Amino-5-fluoroisonicotinic Acid: Lacks the ethyl ester group, which may influence its solubility and bioavailability.
Uniqueness
Ethyl 3-Amino-5-fluoroisonicotinate is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9FN2O2 |
|---|---|
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2,10H2,1H3 |
Clave InChI |
OJXUFGKRZBLAMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=NC=C1N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


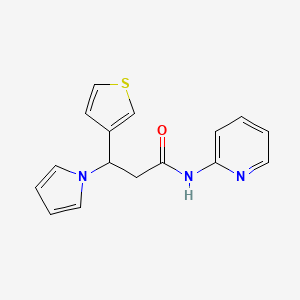
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)

![3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol](/img/structure/B13364346.png)
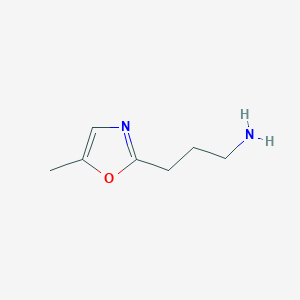
![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)
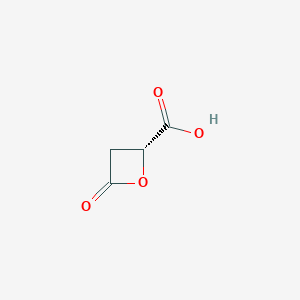
![N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
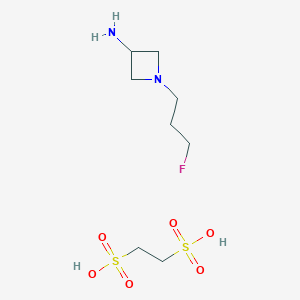
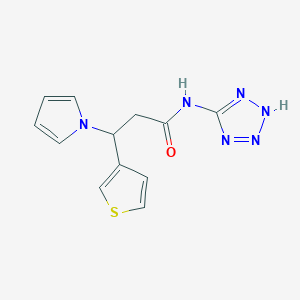

![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364392.png)
![3-[(Propylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364398.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13364405.png)
